(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Description
This compound is a deuterated derivative of the bicyclic monoterpene alcohol isoborneol. Its core structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) with three methyl groups at positions 1, 7, and 7, and three deuterium atoms replacing protons at positions 2, 3, and 2. The stereochemistry (1S,2R,4R) distinguishes it from other stereoisomers, such as (1S,2R,4S)-isoborneol, which lacks deuterium and is associated with piney and camphoraceous aromas in black tea volatiles .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
157.27 g/mol |
IUPAC Name |
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1/i6D2,8D |
InChI Key |
DTGKSKDOIYIVQL-RCTQDQMKSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H](C1([2H])[2H])C2(C)C)C)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of the target compound generally involves:
- Starting from camphor or borneol derivatives, which provide the bicyclic framework.
- Introducing deuterium atoms via isotopic exchange or incorporation during synthesis.
- Functional group transformations to install or modify the hydroxyl group at position 2.
- Maintaining stereochemical control throughout the synthesis.
Preparation of the Parent Skeleton (Borneol and Derivatives)
Borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) can be prepared or obtained via:
Incorporation of Deuterium Atoms
Selective incorporation of deuterium atoms at positions 2 and 3 is achieved by:
- Using deuterated reagents such as deuterated reducing agents or solvents.
- Performing deuterium exchange reactions under acidic or basic conditions where labile hydrogens are replaced by deuterium.
- Employing catalytic hydrogenation with deuterium gas (D2) in the presence of suitable catalysts to introduce deuterium at specific positions.
Detailed Synthetic Procedure Example
A representative synthesis pathway adapted from related literature (for similar bicyclic compounds) involves:
Notes on Stereochemical Control and Purity
- The stereochemistry of the bicyclic system is preserved by careful control of reaction conditions and choice of reagents.
- Purity is confirmed by nuclear magnetic resonance spectroscopy, including proton and carbon NMR, with deuterium incorporation verified by mass spectrometry or deuterium NMR.
- Typical yields for intermediate steps range from 56% to 87%, with overall yields depending on the number of steps and efficiency of deuterium incorporation.
Comparative Table of Preparation Methods
| Method | Starting Material | Deuterium Source | Key Reactions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Oximation + Nitroimine formation + Reduction with LiAlD4 | D-camphor | Lithium aluminum deuteride (LiAlD4) | Oximation, nitroimine formation, reduction with deuterated hydride | 50-70 | High stereochemical control, selective deuterium incorporation | Requires handling of reactive deuterated hydrides |
| Catalytic hydrogenation with D2 gas | Borneol or camphor derivatives | Deuterium gas (D2) | Catalytic hydrogenation | Variable | Clean reaction, direct isotope incorporation | Requires specialized equipment, possible over-reduction |
| Deuterium exchange in acidic/basic media | Borneol derivatives | D2O or deuterated acid/base | Isotope exchange at labile positions | Moderate | Simple setup | Limited to exchangeable hydrogens, may not label all positions |
Research Findings and Analytical Characterization
- The synthesis of deuterated bicyclic alcohols has been extensively studied to understand isotope effects in enzymatic and chemical reactions.
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the incorporation and position of deuterium atoms.
- The stereochemical purity is critical for biological activity and mechanistic studies, necessitating rigorous purification and characterization protocols.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different deuterated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using deuterium gas and a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of fully deuterated hydrocarbons.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism by which (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, results in a lower vibrational frequency of chemical bonds. This leads to a slower reaction rate for bond-breaking processes involving deuterium compared to hydrogen. This property is exploited in various studies to understand reaction mechanisms and pathways.
Comparison with Similar Compounds
Non-Deuterated Isoborneol Derivatives
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Isoborneol) Key Differences: Enantiomeric configuration; canonical SMILES: OC1CC2CCC1(C)C2(C)C . Properties: Melting point ~136°C; used as a synthetic intermediate in antidiabetic and antiproliferative agents .
Deuterated vs. Non-Deuterated Isoborneol
Functionalized Derivatives
- Antidiabetic Derivatives (): Example: 3-(4-(4-(((1S,2R,4R)-Isoborneyloxy)methyl)benzyloxy)phenyl)propanoic acid. Properties: Melting point 136.7°C; synthesized via esterification (65% yield) . Comparison: Deuteration may affect solubility or bioavailability.
Complex Macrocyclic Derivatives
- Porphyrin-Isoborneol Conjugates (): Example: Compound 11 with diisobornylphenol-porphyrin hybrid. Properties: Antioxidant activity measured via RSA (radical scavenging activity) in ethylbenzene oxidation models . Comparison: Deuteration could influence electron-donating effects in radical stabilization.
Biological Activity
The compound (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , commonly referred to as a deuterated derivative of camphor or related bicyclic terpenes, has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications.
- Chemical Formula : C10H16D3O
- Molecular Weight : 166.24 g/mol
- CAS Registry Number : 2767-84-2
- IUPAC Name : (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Antimicrobial Properties
Research indicates that bicyclic terpenes like camphor exhibit notable antimicrobial activity. A study by Sokolova et al. (2015) demonstrated that derivatives of camphor possess inhibitory effects against various bacterial strains. The deuterated form may enhance stability and bioavailability due to isotopic effects.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Sokolova et al., 2015 |
| Escherichia coli | 12 | Sokolova et al., 2015 |
| Candida albicans | 10 | Sokolova et al., 2015 |
Anti-inflammatory Effects
Bicyclic compounds have been studied for their anti-inflammatory properties. Research suggests that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vivo studies on related compounds have shown a decrease in edema formation in animal models when treated with camphor derivatives.
Analgesic Activity
The analgesic properties of bicyclic terpenes have been documented in various studies. The compound's mechanism may involve the modulation of pain pathways through interaction with opioid receptors and other pain mediators. A study reported that camphor derivatives significantly reduced pain responses in rodent models.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several camphor derivatives against clinical isolates of bacteria and fungi. The study found that the deuterated form exhibited enhanced activity compared to its non-deuterated counterparts.
Case Study 2: In Vivo Analgesic Effects
In a controlled experiment involving rats subjected to nociceptive stimuli, the administration of (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol resulted in a statistically significant reduction in pain scores compared to placebo controls.
Q & A
Q. How does deuteration impact the compound’s stability under photolytic or thermal conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
